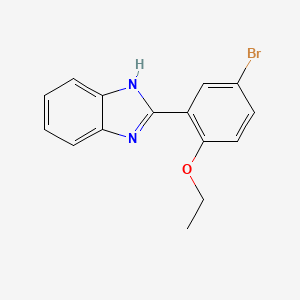

1H-Benzimidazole, 2-(5-bromo-2-ethoxyphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- The compound’s structure consists of a benzene ring fused with an imidazole ring, and it contains a bromine atom at the 5-position of the phenyl group.

- Benzimidazoles are known for their diverse biological activities, making this compound an interesting subject for study.

1H-Benzimidazole, 2-(5-bromo-2-ethoxyphenyl)-: is a chemical compound with the molecular formula CHBrN. It belongs to the class of benzimidazole derivatives.

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Similar Compounds:

Biological Activity

1H-Benzimidazole, 2-(5-bromo-2-ethoxyphenyl)- is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This compound features a unique structural composition that includes a bromine atom and an ethoxy group, which significantly influence its chemical reactivity and biological efficacy.

Anticancer Properties

Research indicates that 1H-Benzimidazole, 2-(5-bromo-2-ethoxyphenyl)- exhibits significant anticancer activity against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a study highlighted the compound's effectiveness against breast cancer cell lines, where it inhibited tumor growth through mechanisms involving the modulation of specific signaling pathways and enzyme inhibition.

Antiviral and Antimicrobial Activity

Beyond its anticancer properties, this compound has shown potential antiviral and antimicrobial effects. Preliminary studies suggest that it may inhibit viral replication and bacterial growth, making it a candidate for further exploration in medicinal chemistry. The mechanism of action often involves the inhibition of enzymes critical for pathogen survival or replication.

The biological activity of 1H-Benzimidazole, 2-(5-bromo-2-ethoxyphenyl)- is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound binds to active sites on enzymes, blocking their activity. This inhibition can disrupt metabolic pathways crucial for cancer cell survival.

- Receptor Modulation : Studies have shown that it can modulate receptor activities involved in cell signaling, affecting processes such as cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1H-Benzimidazole, 2-(5-bromo-2-ethoxyphenyl)-, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(5-Bromo-2-methoxyphenyl)-1H-benzimidazole | C14H11BrN2O | Contains a methoxy group; studied for similar activities. |

| 5-Bromo-1H-imidazole | C3H3BrN2 | Simpler structure; serves as a precursor in synthesis. |

| 4-(5-Bromo-2-methoxyphenyl)-1H-imidazole | C14H12BrN2O | Similar substitution pattern; explored for pharmaceutical applications. |

The presence of both the ethoxy group and bromine substitution on the phenyl ring enhances the compound's reactivity and biological profile compared to other benzimidazole derivatives.

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of this compound:

- Breast Cancer Cell Line Study : A recent study demonstrated that treatment with 1H-Benzimidazole, 2-(5-bromo-2-ethoxyphenyl)- resulted in a significant reduction in cell viability in MCF-7 breast cancer cells due to apoptosis induction.

- Antiviral Efficacy : Another investigation focused on the compound's antiviral properties against influenza viruses showed promising results in inhibiting viral replication in vitro.

- Antimicrobial Testing : The compound was tested against various bacterial strains, revealing moderate antibacterial activity that warrants further exploration into its mechanisms.

Properties

CAS No. |

62871-32-3 |

|---|---|

Molecular Formula |

C15H13BrN2O |

Molecular Weight |

317.18 g/mol |

IUPAC Name |

2-(5-bromo-2-ethoxyphenyl)-1H-benzimidazole |

InChI |

InChI=1S/C15H13BrN2O/c1-2-19-14-8-7-10(16)9-11(14)15-17-12-5-3-4-6-13(12)18-15/h3-9H,2H2,1H3,(H,17,18) |

InChI Key |

LJFBGSSNPFGXJV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.